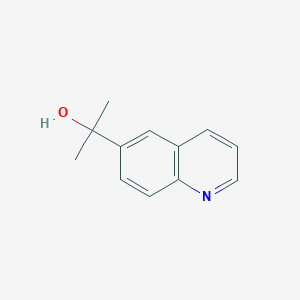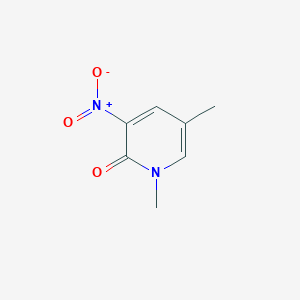
1-Methoxymethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1-Methoxymethanamine can be synthesized through several methods. One common synthetic route involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate. The N,O-dimethylhydroxylamine is then liberated by acid hydrolysis followed by neutralization .
Analyse Des Réactions Chimiques
1-Methoxymethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used to form Weinreb amides, which are intermediates in the synthesis of ketones and aldehydes . The compound can react with reagents such as ethyl chloroformate and dimethyl sulfate under specific conditions to yield desired products . Major products formed from these reactions include N,O-dimethylhydroxylamine and its derivatives .
Applications De Recherche Scientifique
1-Methoxymethanamine has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of Weinreb amides, which are important intermediates in organic synthesis . In biology and medicine, it has been investigated for its potential use as an adjunct to alkylating agents, reversing resistance to chemotherapy, and enhancing radiation therapy . Additionally, it is used in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of methoxymethanamine involves its interaction with molecular targets and pathways. For instance, it has been proposed to block abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) intermediates . This blocking action can enhance the efficacy of alkylating agents and radiation therapy by preventing the repair of DNA damage .
Comparaison Avec Des Composés Similaires
1-Methoxymethanamine is similar to other compounds such as methoxyamine and N-methylhydroxylamine. Methoxyamine is used as an adjunct to alkylating agents and has a similar mechanism of action involving the blocking of abasic sites . N-methylhydroxylamine, on the other hand, is used in the synthesis of various organic compounds and has different reactivity and applications .
Propriétés
Numéro CAS |
57830-25-8 |
|---|---|
Formule moléculaire |
C2H7NO |
Poids moléculaire |
61.08 g/mol |
Nom IUPAC |
methoxymethanamine |
InChI |
InChI=1S/C2H7NO/c1-4-2-3/h2-3H2,1H3 |
Clé InChI |
KZRAAPTWXAMZHQ-UHFFFAOYSA-N |
SMILES canonique |
COCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,4-d]pyridazine-5,7-dione](/img/structure/B8655388.png)





![1,4-dihydro-4-methyl-cyclopent[b]indol-3(2H)-one](/img/structure/B8655411.png)

![4-[(2-Oxo-2-phenylethyl)thio]benzoic acid](/img/structure/B8655433.png)
![4-[3-(1H-Imidazol-1-yl)propyl]aniline](/img/structure/B8655443.png)



